2-fluoro-7H-purine
Overview
Description
2-fluoro-7H-purine is a fluorinated purine that exhibits a diverse range of biological activities . The presence of a single fluoro group at the 2-position of a purine can confer advantageous changes to physicochemical, metabolic, and biological properties .
Synthesis Analysis
A range of simple 2-fluoropurine derivatives were first prepared through the Balz-Schiemann reaction of the corresponding 2-aminopurine starting materials by diazotization-fluorodediazoniation in aqueous fluoroboric acid . Yields were generally low but could be improved when the purine N-9 was protected .Molecular Structure Analysis
The presence of a single fluoro or trifluoromethyl group at the 2-, 6-, or 8-position of a purine or purine nucleoside, or combinations of multiple substitutions at these positions, can confer advantageous changes to physicochemical, metabolic, and biological properties .Chemical Reactions Analysis
The reactions of fluorinated purines are summarized, in particular, the range of nucleophilic displacements that make the molecules useful as synthetic intermediates for medicinal chemistry and reagents for chemical biology studies .Scientific Research Applications
Fluorinated purines, including compounds like 2-fluoro-7H-purine, show a range of biological activities. The presence of fluoro or trifluoromethyl groups at specific positions on the purine molecule can alter its physicochemical, metabolic, and biological properties. These compounds are useful in biomedical research, including in vivo imaging with positron emission tomography (PET) (Jones et al., 2014).
Purine 2'-deoxy-2'-fluororibosides have shown potential as anti-influenza virus agents. The most potent antiviral activity was observed in analogues with an amino group in the 2-position of the purine moiety (Tuttle, Tisdale, & Krenitsky, 1993).
2-Fluoro-ara-AMP, a purine analogue, has demonstrated cytotoxic effects against human breast cancer cell lines. This includes both estrogen receptor-positive and negative lines, suggesting its potential application in breast cancer treatment (Pierigé et al., 2010).
Certain 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been identified as potential antidepressant and anxiolytic agents. These compounds exhibit significant receptor affinity and phosphodiesterase inhibitor activity (Zagórska et al., 2016).
Synthesis of 2-fluoro-6-benzylaminopurine, a derivative of 2-fluoro-7H-purine, has shown that it can replace kinetin in stimulating seed germination, indicating its potential in agricultural applications (Leonard, Skinner, & Shive, 1961).
Glutamic Acid 98 has been identified as the active site nucleophile in nucleoside 2-deoxyribosyltransferase, which is inhibited by 2-fluoro-2'-deoxyarabinonucleosides. This discovery is significant in understanding the enzyme's function and for designing inhibitors (Porter, Merrill, & Short, 1995).
Safety And Hazards
Future Directions
Fluorinated purines have evolved substantially since their origins some 60 years ago . The major applications of fluorinated purines in biomedical research are surveyed . The uses of fluorinated purines as synthetic intermediates are discussed in the synthetic chemistry sections, while the applications of stable fluorinated compounds are treated separately .
properties
IUPAC Name |
2-fluoro-7H-purine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN4/c6-5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTUXUIQQBLIQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)F)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401930 | |
Record name | 2-fluoro-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-7H-purine | |
CAS RN |
1598-61-4 | |
Record name | 2-Fluoropurine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21733 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-fluoro-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-7H-purine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45P4RZ2AVZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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